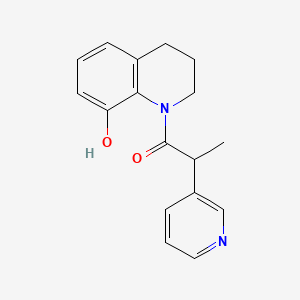![molecular formula C14H18FNO2 B7642224 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide](/img/structure/B7642224.png)
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention from the scientific community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide involves the inhibition of specific enzymes such as HDACs and CAs. HDACs are responsible for the deacetylation of histones, which can lead to the repression of gene expression. Inhibition of HDACs by this compound can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. On the other hand, CAs are involved in the regulation of acid-base balance in the body, and inhibition of CAs by this compound can lead to the reduction of intraocular pressure in glaucoma patients.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibitory activity against specific enzymes such as HDACs and CAs. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Moreover, it can also modulate the immune system and reduce inflammation. Inhibition of CAs can lead to the reduction of intraocular pressure in glaucoma patients.
实验室实验的优点和局限性
One of the main advantages of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide is its potent inhibitory activity against specific enzymes such as HDACs and CAs, which makes it a promising candidate for drug discovery and development. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for the research on 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide. One of the potential applications of this compound is in the treatment of cancer, where it can be used as a potent HDAC inhibitor. Moreover, it can also be explored as a potential treatment for glaucoma, where it can be used as a CA inhibitor to reduce intraocular pressure. Furthermore, it can also be studied for its potential applications in the treatment of viral infections, where it has been shown to exhibit antiviral properties. Finally, further research can be conducted to optimize the synthesis method of this compound to improve its solubility and pharmacokinetic properties.
合成方法
The synthesis of 3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide involves the reaction of 3-fluoro-5-methylbenzoic acid with 1-(2-hydroxyethyl)cyclobutylamine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain the pure compound.
科学研究应用
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent inhibitory activity against various enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression, and carbonic anhydrases (CAs), which play a crucial role in the regulation of acid-base balance in the body. Moreover, it has been found to possess anticancer, anti-inflammatory, and antiviral properties.
属性
IUPAC Name |
3-fluoro-N-[1-(2-hydroxyethyl)cyclobutyl]-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-10-7-11(9-12(15)8-10)13(18)16-14(5-6-17)3-2-4-14/h7-9,17H,2-6H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSYQCXHOFDSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)NC2(CCC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-[1-(2-methyl-1,3-thiazol-5-yl)ethylamino]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7642147.png)
![3-[Cyclopropyl-(4-pyrazol-1-ylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7642162.png)
![1-(4-methyl-1,3-thiazol-2-yl)-N-[3-(1,3-oxazol-2-yl)phenyl]piperidin-4-amine](/img/structure/B7642163.png)

![N-[(5-fluoro-2-methylphenyl)methyl]-1-(6-methylpyridin-3-yl)methanamine](/img/structure/B7642177.png)
![3-[(4,5-dimethyl-1H-indole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7642178.png)
![4-[4-[[(4-Hydroxyoxan-4-yl)methylamino]methyl]-1-methylpyrazol-3-yl]benzonitrile](/img/structure/B7642191.png)
![3-[1-[2-(3-Chlorophenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642202.png)
![N-[(3,4-dihydroxyphenyl)methyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B7642214.png)
![3-[1-[2-(2-Methylphenyl)cyclopropanecarbonyl]piperidin-3-yl]propanoic acid](/img/structure/B7642216.png)
![N-[(5-fluoro-2-methylphenyl)methyl]-2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B7642237.png)
![4-[1-Methyl-4-[[1-(4-methylmorpholin-2-yl)ethylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7642250.png)
![5-ethyl-N-[(1-methylpyrrol-2-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7642262.png)
